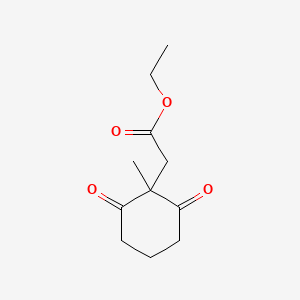
Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.221 g/mol . It is a derivative of cyclohexane and is characterized by the presence of an ethyl ester group attached to a cyclohexyl ring with two keto groups and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate typically involves the esterification of cyclohexane derivatives. One common method is the reaction of cyclohexane-1,3-dione with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols or diols.
Substitution: Amides or different esters.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, modulating biological processes such as inflammation and pain perception .
Comparación Con Compuestos Similares
Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate can be compared with other similar compounds, such as:
- Ethyl 2,5-difluorophenyl acetate
- Ethyl (4-methyl-2,5-dioxo-4-imidazolidinyl)acetate
- Ethyl 2-(2,3-dichlorophenoxy)acetate
These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific arrangement of keto and ester groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
55981-33-4 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate |
InChI |
InChI=1S/C11H16O4/c1-3-15-10(14)7-11(2)8(12)5-4-6-9(11)13/h3-7H2,1-2H3 |
Clave InChI |
BYVPJZYBKNEWNN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(C(=O)CCCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



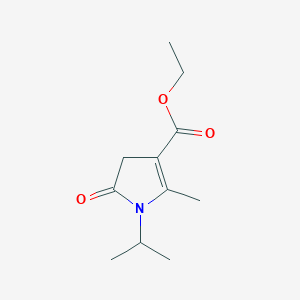

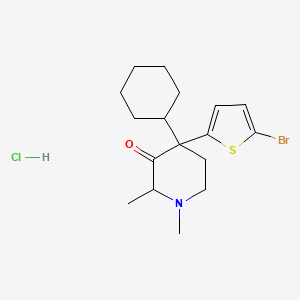
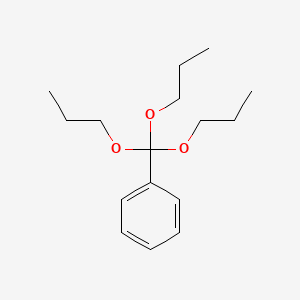
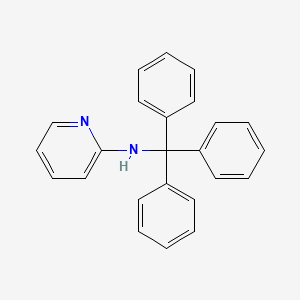

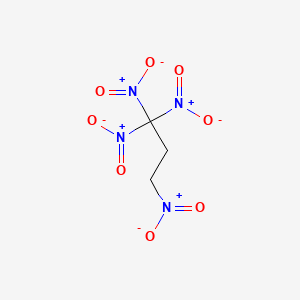

![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)

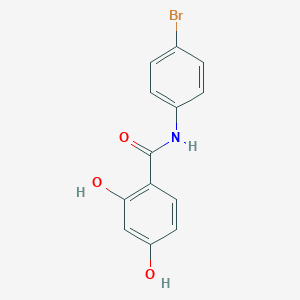
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)

